![molecular formula C19H22ClN5S2 B2491730 2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-55-3](/img/structure/B2491730.png)
2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is related to a class of chemicals that typically engage in complex chemical reactions due to their sulfur and nitrogen-containing heterocycles, such as triazoles and pyrimidines. These structures are often explored for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the treatment of precursors like (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with other chemicals to form desired products. For instance, Nguyen Tien Cong et al. (2014) discussed the synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, demonstrating complex mechanisms involved in the synthesis of similar compounds (Nguyen Tien Cong et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category can be significantly complex, featuring interactions such as hydrogen bonds and π-π stacking. Canfora et al. (2010) analyzed the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments, providing insights into the structural arrangement and interactions at the molecular level (Canfora et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include alkylation, cyclization, and condensation with various reagents to afford a wide range of derivatives. Burbulienė et al. (2003) reported on the alkylation of similar triazoles, showcasing the chemical versatility of these molecules (Burbulienė et al., 2003).
Physical Properties Analysis
Physical properties such as crystal structure, melting points, and solubility are crucial for understanding the applicability of these compounds. The study by Alzoman et al. (2015) on the spectroscopic investigation of a closely related compound offers valuable information on its physical characteristics and behavior (Alzoman et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of these compounds. The synthesis and evaluation of derivatives, as discussed by Gilbile et al. (2017), provide insights into the chemical behavior and potential applications of these molecules (Gilbile et al., 2017).
科学的研究の応用
Synthesis Techniques
Research into the synthesis of related compounds highlights innovative techniques and pathways. For instance, Nguyen Tien Cong et al. (2014) developed a method for synthesizing 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and derivatives, emphasizing complex mechanisms in their formation Nguyen Tien Cong et al., 2014. Similarly, the process development for Voriconazole, a broad-spectrum triazole antifungal agent, detailed by M. Butters et al. (2001), involves meticulous stereochemistry management and offers insights into synthetic efficiency and diastereoselectivity M. Butters et al., 2001.
Antiprotozoal Activity
The research by B. Das and D. Boykin (1977) on 2,5-bis(4-guanylphenyl)furans and related analogues, including their antimalarial and antitrypanosomal activities, demonstrates the potential biological applications of structurally complex molecules. Their findings suggest that certain compounds exhibit significant activity against Trypanosoma rhodesiense, highlighting the potential for therapeutic applications B. Das & D. Boykin, 1977.
Antimicrobial Activity
Amani M. R. Alsaedi, T. Farghaly, and M. Shaaban (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moieties. Their antimicrobial evaluation revealed that several derivatives surpassed the reference drug in effectiveness, indicating the importance of sulfone groups in enhancing biological activity Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019.
特性
IUPAC Name |
2-[[5-butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5S2/c1-5-14(4)27-19-24-23-17(25(19)16-8-6-15(20)7-9-16)11-26-18-21-12(2)10-13(3)22-18/h6-10,14H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIVIZAWOXRFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

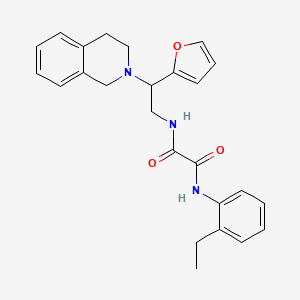
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)
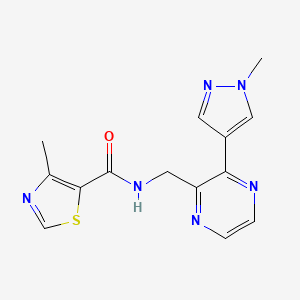
![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)
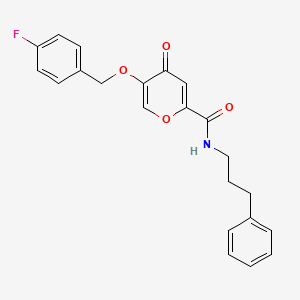
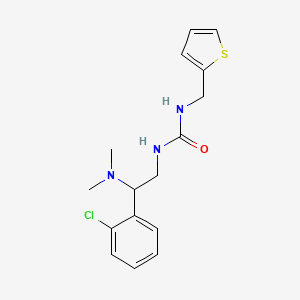
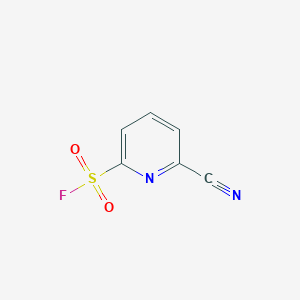
![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)
![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)
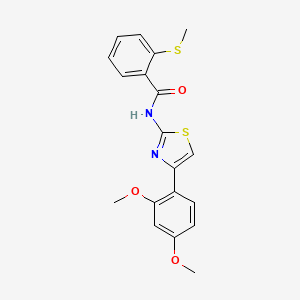
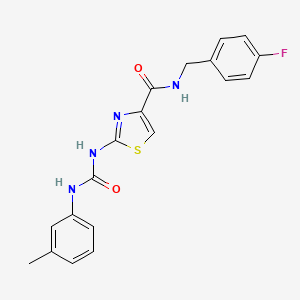
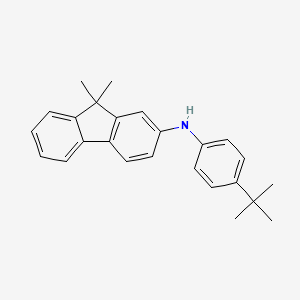
![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)